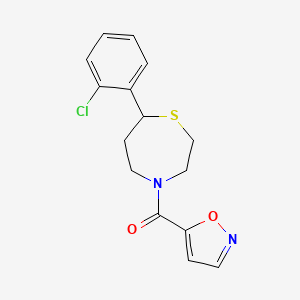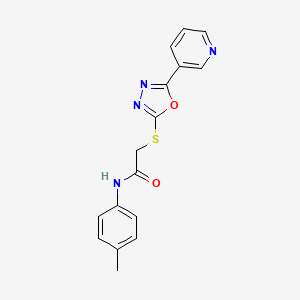![molecular formula C12H11NO3S B2736671 2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid CAS No. 923105-85-5](/img/structure/B2736671.png)
2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. The compound also contains a methylphenyl group and an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole ring, for example, is a five-membered ring with two non-carbon atoms (nitrogen and sulfur). The presence of these heteroatoms can have a significant impact on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic systems .科学的研究の応用
Crystallography and Structure Analysis
The crystal structure of related compounds demonstrates the potential for studying intermolecular interactions and supramolecular assemblies. For instance, the analysis of febuxostat–acetic acid revealed specific hydrogen bonds and π–π stacking, offering insights into the molecular arrangement and stability of pharmaceuticals (Wu, Hu, Gu, & Tang, 2015). Similarly, the structural analysis of photo-degraded thiazole-containing compounds provided a deeper understanding of the stability and degradation pathways of pharmaceuticals under light exposure, highlighting the importance of structural analysis in the development of stable drug formulations (Wu, Hong, & Vogt, 2007).
Synthesis and Fluorescence Properties
The synthesis of new fluorescent compounds for selective detection of Co2+ ions showcased the application of thiazole derivatives in developing sensitive and selective chemical sensors. This is particularly relevant in environmental monitoring and analytical chemistry, where the detection of specific metal ions is critical (Rui-j, 2013).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of novel compounds containing the thiazole moiety. These compounds demonstrated significant activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobials. For example, novel aryl hydrazone pyrazoline-5-ones containing thiazole demonstrated fair antimicrobial activity, indicating their potential in addressing antibiotic resistance (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).
Anticancer Evaluation
Research into the anticancer properties of thiazole derivatives has yielded promising results. Compounds designed and synthesized starting from 2-(4-methylphenyl)acetic acid exhibited moderate to excellent anticancer activity against several cancer cell lines. These findings highlight the potential of thiazole derivatives in cancer therapy and the importance of structural manipulation in enhancing biological activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on a compound like this could involve further investigation into its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations into its reactivity, or screening to identify potential biological activity .
特性
IUPAC Name |
2-[4-(4-methylphenyl)-2-oxo-1,3-thiazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-2-4-9(5-3-8)10-7-17-12(16)13(10)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACFQNORGUIBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=O)N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2736591.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2736592.png)

![1-(2-Methoxypyridin-4-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2736597.png)

![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)


![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-1-methyl-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2736610.png)